molecular formula C15H20N2OS3 B10801398 1-(Adamantan-1-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one

1-(Adamantan-1-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one

Cat. No.: B10801398
M. Wt: 340.5 g/mol
InChI Key: BMWRFKGNGDPBQC-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one (referred to as Compound 46 in ) is a heterocyclic ketone derivative featuring a rigid adamantane scaffold linked to a 1,3,4-thiadiazole ring via a thioether bridge. This compound was synthesized via Method B or C (exact conditions unspecified) and characterized as a white solid using $ ^1H $ NMR, LC/MS, HRMS-ESI, and HPLC .

Properties

Molecular Formula

C15H20N2OS3

Molecular Weight

340.5 g/mol

IUPAC Name

1-(1-adamantyl)-2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C15H20N2OS3/c1-19-13-16-17-14(21-13)20-8-12(18)15-5-9-2-10(6-15)4-11(3-9)7-15/h9-11H,2-8H2,1H3

InChI Key

BMWRFKGNGDPBQC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)SCC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Cyclization

The synthesis begins with 1-(1-adamantylcarbonyl)-4-methylthiosemicarbazide, which undergoes cyclization in the presence of concentrated sulfuric acid at room temperature for 24 hours. This step facilitates the formation of the 1,3,4-thiadiazole ring through the elimination of water, as depicted in the reaction scheme below:

1-(1-Adamantylcarbonyl)-4-methylthiosemicarbazideH2SO41-(Adamantan-1-yl)-2-mercapto-1,3,4-thiadiazol-5-amine+H2O\text{1-(1-Adamantylcarbonyl)-4-methylthiosemicarbazide} \xrightarrow{\text{H}2\text{SO}4} \text{1-(Adamantan-1-yl)-2-mercapto-1,3,4-thiadiazol-5-amine} + \text{H}_2\text{O}

The resulting intermediate, 2-mercapto-5-amino-1,3,4-thiadiazole, is subsequently functionalized at the sulfur atom.

Thioetherification with Methylthio Groups

The methylthio (-SMe) group is introduced via nucleophilic displacement using methyl iodide or dimethyl sulfate under basic conditions. For example, treatment of the mercapto intermediate with methyl iodide in ethanol in the presence of potassium carbonate yields the 5-(methylthio) derivative. This step is critical for achieving the desired substitution pattern on the thiadiazole ring.

Adamantane Incorporation

The adamantane moiety is pre-installed in the starting thiosemicarbazide precursor. Adamantane-1-carbonyl chloride, prepared from adamantane-1-carboxylic acid and thionyl chloride, reacts with methylthiosemicarbazide to form the requisite thiosemicarbazide intermediate. This strategy ensures regioselective attachment of the bulky adamantane group while avoiding steric hindrance during cyclization.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include acid concentration, reaction time, and solvent selection. Data from analogous syntheses provide insights into optimal conditions (Table 1).

Table 1: Optimization Parameters for Thiadiazole Cyclization

ParameterRange TestedOptimal ValueImpact on Yield
Acid Concentration50–98% H₂SO₄95–98% H₂SO₄Maximizes cyclization rate
Reaction Time12–48 hours24 hoursBalances completion vs. side reactions
Temperature20–80°CRoom temperaturePrevents adamantane decomposition
SolventEthanol, CHCl₃EthanolEnhances intermediate solubility

The use of ethanol as a co-solvent with chloroform (1:1 v/v) during crystallization improves product recovery by 15–20% compared to ethanol alone.

Purification and Characterization

Crude product purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from chloroform-ethanol mixtures. Analytical validation employs spectroscopic and chromatographic techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Signals at δ 3.42 (s, 3H, SCH₃), 2.10–1.70 (m, 15H, adamantane), and 4.35 (s, 2H, SCH₂CO).

  • IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch), 1359 cm⁻¹ (C=S), and 1244 cm⁻¹ (C–O–C).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Single-crystal X-ray diffraction confirms molecular geometry, revealing planarity of the thiadiazole ring (r.m.s. deviation = 0.009 Å) and coplanar alignment of the methylthio substituent.

Comparative Analysis of Alternative Routes

While the above method dominates literature, alternative pathways have been explored:

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time by 80% but risks adamantane ring degradation, limiting yield to 65–70%.

Solid-Phase Synthesis

Immobilization of thiosemicarbazide on Wang resin enables stepwise assembly but suffers from low functional group tolerance, yielding <50% product.

Challenges and Mitigation Strategies

  • Adamantane Stability : Prolonged exposure to strong acids or high temperatures (>50°C) induces adamantane ring opening. Mitigated by maintaining mild conditions (room temperature, 24 hours).

  • Thiol Oxidation : The mercapto intermediate is prone to disulfide formation. Addition of antioxidant (e.g., ascorbic acid) during cyclization suppresses this side reaction.

Industrial-Scale Considerations

Bulk synthesis (1 kg batches) employs continuous flow reactors to enhance heat transfer and minimize localized acid concentration gradients. Typical production metrics include:

  • Cycle Time : 28 hours (including purification)

  • Overall Yield : 72–75%

  • Purity : 98.5% (by HPLC)

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the sulfur-linked positions due to electron-withdrawing effects of the heterocycle. Key reactions include:

Reaction TypeConditionsProductsKey Findings
Alkylation Reaction with alkyl halides (e.g., CH<sub>3</sub>I) in THF under reflux2-Alkylthio derivativesSubstitution occurs at the 2-position thioether group, retaining adamantane integrity .
Amination Treatment with primary amines (e.g., NH<sub>2</sub>R) in ethanol at 60°C2-Amino-thiadiazole analogsAdamantane’s steric bulk limits reactivity; yields depend on amine nucleophilicity .

Oxidation of the Methylthio Group

The methylthio (-SMe) substituent on the thiadiazole ring is susceptible to oxidation:

  • Oxidation to sulfoxide : Using H<sub>2</sub>O<sub>2</sub> in acetic acid at 25°C produces the sulfoxide derivative, confirmed by IR (S=O stretch at 1040 cm<sup>−1</sup>).

  • Oxidation to sulfone : Strong oxidizing agents like KMnO<sub>4</sub> in acidic conditions yield the sulfone, enhancing electrophilicity of the thiadiazole ring.

Condensation Reactions Involving the Ketone Group

The ethanone moiety participates in condensation reactions:

  • Schiff base formation : Reacts with hydrazines (e.g., NH<sub>2</sub>NH<sub>2</sub>) in ethanol to form hydrazones, characterized by a new C=N bond (NMR: δ 8.2–8.5 ppm) .

  • Knoevenagel condensation : With active methylene compounds (e.g., malononitrile), yields α,β-unsaturated ketones under basic catalysis (e.g., piperidine).

Cycloaddition and Heterocycle Formation

The thiadiazole-thioether system participates in cycloaddition reactions:

Reaction PartnerConditionsProductNotes
Dipolarophiles (e.g., DMAD) Reflux in tolueneThiadiazolo-fused bicyclic compoundsAdamantane stabilizes transition states via steric effects .
Thiosemicarbazides Acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 0°C)Triazole-thiadiazole hybridsConfirmed by X-ray crystallography .

Functionalization of the Adamantane Moiety

While adamantane is generally inert, halogenation and hydroxylation are feasible under drastic conditions:

  • Bromination : With Br<sub>2</sub> in CCl<sub>4</sub> under UV light, yielding mono-brominated adamantane derivatives (GC-MS: m/z 340 [M]<sup>+</sup>) .

  • Hydroxylation : Using H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O<sub>2</sub>, forms 1-hydroxyadamantane substituents, altering solubility .

Hydrolysis and Degradation Pathways

Controlled hydrolysis reveals stability insights:

  • Acidic hydrolysis (HCl, 80°C): Cleaves the thioether linkage, yielding adamantan-1-yl ethanone and 5-(methylthio)-1,3,4-thiadiazole-2-thiol .

  • Basic hydrolysis (NaOH, 60°C): Degrades the thiadiazole ring to ammonium sulfide and carbonyl byproducts.

Catalytic Modifications

Palladium-catalyzed cross-coupling reactions enable diversification:

  • Suzuki coupling : With aryl boronic acids, forms biaryl-thiadiazole derivatives (e.g., 5-aryl substitutions) .

  • Sonogashira coupling : With terminal alkynes, introduces acetylene groups at the 2-position .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing adamantane and thiadiazole moieties exhibit diverse biological activities:

Antiviral Activity :
Adamantane derivatives have been extensively studied for their antiviral properties. For instance, certain adamantane derivatives show efficacy against influenza and HIV viruses . The incorporation of thiadiazole enhances these effects, making the compound a candidate for further antiviral studies.

Antimicrobial Properties :
Thiadiazole derivatives are known for their antimicrobial activities. Studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects :
Some research has indicated that thiadiazole-containing compounds can exhibit anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases .

Material Science Applications

The unique structure of 1-(Adamantan-1-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one also lends itself to applications in material science:

Polymer Chemistry :
Due to its ability to enhance thermal stability and mechanical properties when incorporated into polymer matrices, this compound is being explored as an additive in polymer formulations .

Nanotechnology :
The compound's unique properties may also allow it to serve as a building block for nanostructured materials, potentially leading to advancements in drug delivery systems and biosensors.

Case Study 1: Antiviral Efficacy

A study conducted by El-Emam et al. (2013) explored the antiviral properties of adamantane derivatives against influenza viruses. The findings suggested that modifications to the adamantane core could enhance antiviral activity, paving the way for the development of new antiviral agents based on similar structures .

Case Study 2: Antimicrobial Activity

Research by Carvalho et al. (2008) investigated the antimicrobial effects of thiadiazole derivatives. The study showed promising results indicating that these compounds could serve as effective agents against resistant bacterial strains, highlighting the potential of this compound in pharmaceutical applications .

Mechanism of Action

The mechanism of action of WAY-636839 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Based Adamantane Derivatives ()

The following derivatives from share the adamantane-thiadiazole core but differ in substituents, leading to varied bioactivities:

Compound Substituent on Thiadiazole Key Properties Activity (11β-HSD1 Inhibition)
46 5-(Methylthio) White solid, $ \text{C}{15}\text{H}{20}\text{N}2\text{O}\text{S}3 $ Potent activity (IC$_{50}$ not specified)
47 5-(Ethylthio) White solid Reduced potency vs. 46 due to larger alkyl group
48 5-Amino Not reported Likely altered selectivity due to amine group
49 5-Sulfonyl Not reported Potential for enhanced solubility or stability

Mechanistic Insight : The methylthio group in Compound 46 optimizes steric and electronic interactions with 11β-HSD1’s active site. Larger substituents (e.g., ethylthio in 47) may hinder binding, while polar groups (e.g., sulfonyl in 49) could alter pharmacokinetics .

Non-Adamantane Thiadiazole Derivatives ()

Compounds lacking the adamantane moiety exhibit divergent applications:

Antimicrobial Thiadiazoles ():
  • Compound 5f (2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide): Exhibits antimicrobial activity (79% yield, m.p. 158–160°C) .
  • Compound 6r (Oxadiazole-thiadiazole hybrid): Shows antifungal activity against Candida spp., comparable to ketoconazole, via ergosterol biosynthesis inhibition .
Antiviral Potential ():
  • Compound 4 (1-(5-methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-one): Studied in silico as a TMPRSS2 enzyme inhibitor for COVID-19 .

Key Difference: Adamantane-containing derivatives (e.g., Compound 46) focus on metabolic disorders, while non-adamantane thiadiazoles target microbial/viral pathogens.

Adamantane Derivatives with Alternative Heterocycles ()

Anti-Proliferative Agents ():
  • Compound 4a–g : 4-(Adamantan-1-yl)-1-aryl-3,5-dihydroxy-1H-1,2,4-oxadiazole-2-thiones show cytotoxicity against cancer cells, linked to thiosemicarbazide intermediates .
Cytotoxicity Enhancers ():
  • Compounds 15a/b: Adamantane-monoterpenoid hybrids conjugated via thiadiazole enhance topotecan’s anticancer effects, suggesting synergistic roles for adamantane in drug delivery .

Contrast : Unlike Compound 46’s enzyme inhibition, these derivatives leverage adamantane’s bulkiness to improve drug partitioning or target engagement.

Structural-Activity Relationships (SAR)

  • Adamantane Necessity : Its removal (e.g., in ’s compounds) shifts activity from metabolic regulation to antimicrobial effects.
  • Substituent Effects :
    • Methylthio > Ethylthio for 11β-HSD1 inhibition ().
    • Sulfonyl groups (e.g., Compound 49) may improve solubility but reduce membrane permeability.

Pharmacological Overlaps and Distinctions

Property Compound 46 (Adamantane-Thiadiazole) Non-Adamantane Thiadiazoles
Primary Target 11β-HSD1 (metabolic disorders) Microbial enzymes, TMPRSS2
Bioactivity Enzyme inhibition Antimicrobial/antiviral
Structural Advantage Enhanced stability via adamantane Synthetic versatility

Biological Activity

1-(Adamantan-1-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one is a compound that combines the adamantane structure with a thiadiazole moiety, suggesting potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features:

  • Adamantane moiety : Known for its rigid and bulky structure.
  • Thiadiazole ring : Contributes to diverse biological activities through interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, a related study on 5-adamantan thiadiazole-based thiazolidinones demonstrated significant antibacterial and antifungal activities:

Compound Activity Reference Drug Comparison
Compound 8More potent than ampicillin against MRSA and E. coli3-115 times better antifungal activity than bifonazole and ketoconazole
Compound 1Effective against Gram-positive bacteriaComparable to streptomycin

These compounds exhibited higher potency against resistant strains, indicating their potential as novel antimicrobial agents .

Anticancer Activity

The anticancer potential of similar compounds has been investigated through in vitro studies. For example, derivatives of 1,3,4-thiadiazole showed significant cytotoxic effects against various human cancer cell lines:

Cell Line IC50 (µM) Reference Drug (Sorafenib)
MCF-70.377.91
HepG20.73-
A5490.95-

Flow cytometry analysis revealed that these compounds induced apoptotic cell death and blocked the cell cycle at the sub-G1 phase . The mechanism of action was confirmed via molecular docking studies targeting VEGFR-2 .

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

  • Binding Interactions : The adamantane structure enhances binding affinity to protein targets.
  • Non-Covalent Interactions : The thiadiazole ring facilitates hydrogen bonding and other interactions that stabilize binding .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A study on adamantane derivatives indicated significant anti-trypanosomal and antimicrobial activities .
  • Cytotoxicity Evaluation : Research showed that certain derivatives displayed potent cytotoxicity against cancer cell lines, suggesting their use in cancer therapy .
  • Inhibition Studies : Compounds were tested for their ability to inhibit enzymes related to metabolic diseases, showing promising results in inhibiting 11β-HSD1 activity .

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(Adamantan-1-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, describes a method where adamantane derivatives are coupled with thiadiazole moieties using sulfur-containing linkers under reflux conditions. Key steps include:

  • Thiol-disulfide exchange : Reacting adamantane-based thiols with 5-(methylthio)-1,3,4-thiadiazole-2-thiol derivatives in polar solvents (e.g., ethanol) with a base (e.g., NaOMe) .
  • Characterization : Post-synthesis, the product is purified via recrystallization (e.g., ethanol/water mixtures) and validated using 1H NMR, LC/MS, and HRMS-ESI to confirm molecular integrity .

Q. How is the structural integrity of this compound confirmed in academic research?

Structural validation relies on spectroscopic and crystallographic methods:

  • 1H NMR : Peaks corresponding to adamantane protons (δ 1.6–2.1 ppm as broad singlets) and thiadiazole-linked methylthio groups (δ 2.5–2.7 ppm) are critical markers .
  • X-ray crystallography : For crystalline derivatives, single-crystal X-ray diffraction (as in ) reveals planar thiadiazole rings and coplanar substituents, with hydrogen bonding (N–H⋯N) influencing supramolecular packing .
  • HRMS-ESI : Exact mass measurements (e.g., m/z 479.24878 in ) confirm molecular formula accuracy .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight its potential as a 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor , relevant to metabolic syndrome and diabetes. notes its role in reducing glucocorticoid activation, validated via enzyme inhibition assays (IC50 values) and in vitro cell models .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Molecular docking : uses software like AutoDock to predict binding interactions with 11β-HSD1. Key residues (e.g., Ser170, Tyr177) form hydrogen bonds with the thiadiazole sulfur and adamantane hydrophobic pockets .
  • QSAR modeling : Correlating substituent effects (e.g., methylthio vs. ethylthio groups in ) with IC50 data identifies steric and electronic parameters critical for potency .

Q. What strategies address low yields in the synthesis of thiadiazole-adamantane hybrids?

  • Reaction optimization : suggests adjusting stoichiometry (e.g., 1.1 eq CS2 for cyclization) and reflux duration (6+ hours) to improve thiadiazole ring formation .
  • Catalyst screening : Using Lewis acids (e.g., H2SO4 in ) or phase-transfer catalysts can enhance reaction efficiency .

Q. How do crystallographic data resolve contradictions in spectroscopic interpretations?

In cases where NMR signals overlap (e.g., adamantane protons), X-ray structures () provide unambiguous confirmation of molecular geometry, such as thiadiazole planarity and substituent orientation. This is critical when distinguishing regioisomers or tautomers .

Q. What in vitro assays are recommended for evaluating antifungal/antibacterial potential?

  • MIC assays : uses broth microdilution against Candida albicans and Staphylococcus aureus.
  • Time-kill kinetics : Assess concentration-dependent efficacy, noting structural analogs (e.g., 5k in ) with halogen substituents showing enhanced activity .

Q. How do solvent polarity and pH affect the stability of this compound?

  • Stability studies : notes that hydrophobic adamantane moieties improve solubility in non-polar solvents (e.g., chloroform), while thiadiazole sulfurs are prone to oxidation at acidic pH.
  • Storage recommendations : Lyophilization or storage under inert gas (N2/Ar) prevents degradation .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-PDA : employs reverse-phase HPLC (C18 columns, acetonitrile/water gradients) with UV detection (λ = 254 nm) to detect byproducts (e.g., unreacted thiols) .
  • Mass spectrometry imaging (MSI) : Localizes impurities in crystalline samples, as described in for adamantane derivatives .

Q. How can structural analogs improve pharmacokinetic profiles?

  • Prodrug design : synthesizes sodium salts (e.g., compound 53) to enhance aqueous solubility.
  • Metabolic stability assays : Microsomal incubation (e.g., rat liver microsomes) identifies susceptible sites (e.g., methylthio oxidation) for targeted modification .

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